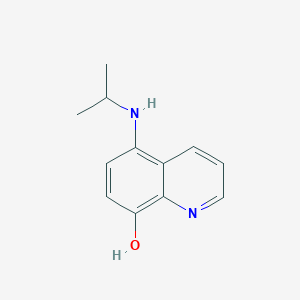

5-(Isopropylamino)quinolin-8-ol

Description

5-(Isopropylamino)quinolin-8-ol, also known as (R)-Quinterenol (IUPAC name: 5-[(1S)-1-hydroxy-2-(isopropylamino)ethyl]quinolin-8-ol), is a quinoline derivative featuring an 8-hydroxyquinoline core substituted with an isopropylamino group and a hydroxyethyl chain at the C5 position. Its molecular formula is C₁₄H₁₉N₂O₂, with a molecular weight of 247.31 g/mol . This compound is structurally related to bioactive 8-hydroxyquinoline derivatives, which are explored for applications ranging from neuroprotection to antiviral activity.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-(propan-2-ylamino)quinolin-8-ol |

InChI |

InChI=1S/C12H14N2O/c1-8(2)14-10-5-6-11(15)12-9(10)4-3-7-13-12/h3-8,14-15H,1-2H3 |

InChI Key |

BRXAKDWFCHQCDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Substituent Hydrophobicity and Steric Effects: The isopropylamino group in 5-(Isopropylamino)quinolin-8-ol introduces moderate hydrophobicity and steric bulk, which may enhance blood-brain barrier (BBB) penetration for neurological applications . In contrast, the benzylaminomethyl group in 8QN2 provides stronger hydrophobicity, favoring adsorption on metal surfaces for corrosion inhibition . Smaller polar groups (e.g., imidazole in DD1) improve solubility and target binding in viral proteins .

Propargylamino in M30 confers iron-chelating and antioxidant properties, critical for neuroprotection in Parkinson’s disease models .

Cytotoxicity and Selectivity: Early 8-hydroxyquinoline derivatives (e.g., unsubstituted core) exhibited significant cytotoxicity, but C5 modifications (e.g., p-tolylaminomethyl) reduced toxicity while retaining antiviral potency . this compound’s lack of reactive groups (e.g., chlorine or propargyl) suggests lower cytotoxicity compared to analogues like M30 or 5-chloro-7-pyrrolidin-1-ylmethyl-quinolin-8-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.